molecular formula C10H27BrSi3 B2978636 [Bromo-bis(trimethylsilyl)methyl]-trimethylsilane CAS No. 29955-17-7

[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane

Cat. No. B2978636
CAS RN: 29955-17-7
M. Wt: 311.485
InChI Key: MMZPHRVIXVYWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane” is a versatile chemical compound used in various scientific research. It acts as a reactive intermediate, facilitating the synthesis of complex organic molecules. It contains a total of 38 atoms; 25 Hydrogen atoms, 9 Carbon atoms, and 1 Bromine atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .


Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 12 non-H bonds and 3 rotatable bonds . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as Bromotrimethylsilane, include a boiling point of 79°C, a density of 1.16 g/mL at 25°C, and a refractive index of 1.424 .

Scientific Research Applications

Reactivity and Elimination Mechanisms

Bis(trimethylsilyl) mercury and bis(trimethylgermyl) mercury react with organic 1,2-dibromo compounds to produce alkenes through a stereospecific cis elimination, suggesting a one-stage molecular mechanism (Bennett et al., 1971). This reactivity showcases the potential of such compounds in selective organic transformations.

Synthesis of Organosilicon Compounds

The synthesis of organosilicon compounds, such as (Trimethylsilyl)vinyllithium, demonstrates the efficiency of using bromovinyl trimethylsilane with lithium to produce high yields of lithium reagents, highlighting a significant conversion rate and application in the preparation of diverse organosilicon compounds (Husk & Velitchko, 1973).

Lewis Acid-Catalyzed Allylation Reactions

3,3-Bis(trimethylsilyl)-2-methyl-1-propene is used in Lewis acid-catalyzed allylation reactions, demonstrating versatility in producing ene reactions with aldehydes and exclusive yield of E-trisubstituted alkenylsilanes, indicating the compound's utility in fine-tuning reaction outcomes (Williams, Morales-Ramos, & Williams, 2006).

Regioselective Halodesilylation

Regioselective halodesilylation of (trimethylsilyl)-1-methylpyrazoles showcases the ability to precisely target and modify specific positions within molecules, a crucial aspect in the synthesis of complex organic structures and potential pharmaceuticals (Effenberger & Krebs, 1984).

Synthesis of α-Bromovinylsilanes

Bis(trimethylsilyl)bromomethyllithium reacts with aldehydes to form α-bromovinyltrimethylsilanes, showcasing a method to generate compounds useful in further synthetic applications, such as the synthesis of oxiranes and the preparation of α-bromovinylsilanes via reaction with trimethylchlorosilane (Seyferth, Lefferts, & Lambert, 1977).

Synthesis of Functionalized Benzenes

Efficient high-yield routes to functionalized 1,2-bis(trimethylsilyl)benzenes demonstrate the compounds' role as key starting materials in the synthesis of benzyne precursors, Lewis acid catalysts, and luminophores, highlighting their importance in materials science and catalysis (Reus et al., 2012).

Mechanism of Action

Safety and Hazards

Bromotrimethylsilane, a similar compound, is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Relevant Papers One paper discusses the molecular mechanism of elimination of the trimethylsilyl bromide from 2-(trimethylsilyl)oxy-3-bromo-3-methyl-isoxazolidines . Another paper discusses the use of 4-Bromo-N,N-bis(trimethylsilyl)aniline in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy .

properties

IUPAC Name

[bromo-bis(trimethylsilyl)methyl]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H27BrSi3/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZPHRVIXVYWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H27BrSi3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.